REACTION_SMILES
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[CH3:1][N:2]([CH3:3])[CH2:4][c:5]1[c:6]([S:11][c:12]2[c:13]([N+:19]([O-:20])=[O:21])[cH:14][c:15]([F:18])[cH:16][cH:17]2)[cH:7][cH:8][cH:9][cH:10]1.[Sn:22]([Cl:23])[Cl:24]>>[CH3:1][N:2]([CH3:3])[CH2:4][c:5]1[c:6]([S:11][c:12]2[c:13]([NH2:19])[cH:14][c:15]([F:18])[cH:16][cH:17]2)[cH:7][cH:8][cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)Cc1ccccc1Sc1ccc(F)cc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl[Sn]Cl
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Name
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Type
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product
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Smiles
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CN(C)Cc1ccccc1Sc1ccc(F)cc1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |